

Application Note: Quantification of Prednisolone Pivalate in Human Plasma by HPLC-MS/MS

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Compound of Interest

Compound Name: *Prednisolone pivalate*

Cat. No.: *B058157*

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Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of **prednisolone pivalate** in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications. The protocol includes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, optimized chromatographic conditions for efficient separation, and specific mass spectrometric parameters for selective detection. The method has been validated for its linearity, accuracy, precision, and recovery, demonstrating its reliability for bioanalysis.

Introduction

Prednisolone pivalate is a synthetic glucocorticoid, an ester prodrug of prednisolone, which possesses potent anti-inflammatory and immunosuppressive properties. Accurate quantification of **prednisolone pivalate** in biological matrices like plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). HPLC-MS/MS offers high sensitivity and selectivity, making it the preferred analytical technique for quantifying drug molecules in complex biological fluids. This application note provides a detailed protocol for the successful quantification of **prednisolone pivalate** in human plasma.

Experimental Protocols

Materials and Reagents

- **Prednisolone Pivalate** (analytical standard)
- Prednisolone-d6 (Internal Standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid (analytical grade)
- Methyl tert-butyl ether (MTBE) (analytical grade)
- Human plasma (drug-free)

Instrumentation

- HPLC system: A system capable of delivering reproducible gradients at analytical flow rates.
- Mass spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).

Sample Preparation

- Thaw plasma samples and vortex to ensure homogeneity.
- To 100 μ L of plasma, add 25 μ L of internal standard working solution (Prednisolone-d6 in methanol).
- Add 500 μ L of methyl tert-butyl ether (MTBE) for extraction.
- Vortex for 5 minutes.

- Centrifuge at 10,000 x g for 5 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
- Vortex and transfer to an autosampler vial for analysis.

HPLC Conditions

Parameter	Value
Column	C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient Program	
Time (min)	%B
0.0	30
2.5	95
3.5	95
3.6	30
5.0	30

Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Monitored Transitions	Prednisolone Pivalate: m/z 445.3 → 329.2
Prednisolone-d6 (IS): m/z 367.2 → 149.9	
Dwell Time	200 ms
Collision Gas	Argon
Ion Source Temperature	550°C
IonSpray Voltage	5500 V

Method Validation Data

Linearity

The method demonstrated excellent linearity over the concentration range of 1 - 1000 ng/mL. The coefficient of determination (r^2) was consistently >0.99.

Analyte	Calibration Range (ng/mL)	r^2
Prednisolone Pivalate	1 - 1000	>0.99

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) levels: low (5 ng/mL), medium (50 ng/mL), and high (800 ng/mL).

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LQC	5	< 10	95 - 105	< 12	93 - 107
MQC	50	< 8	97 - 103	< 10	96 - 104
HQC	800	< 7	98 - 102	< 9	97 - 103

Recovery

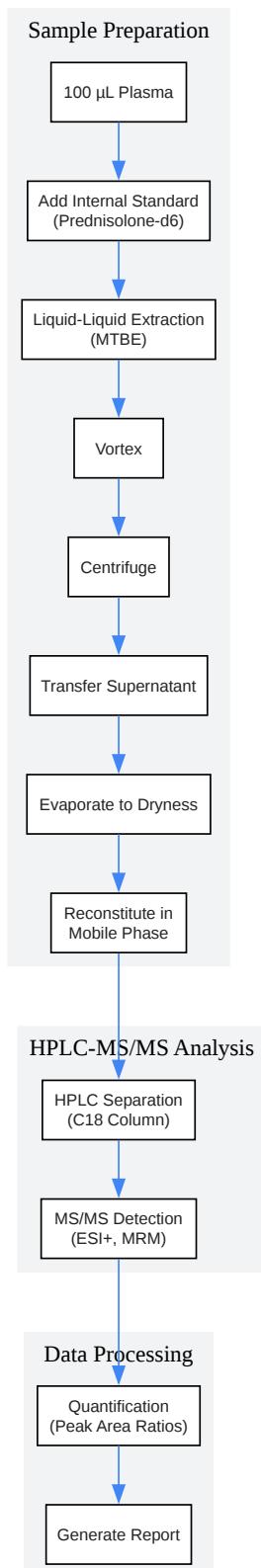
The extraction recovery of **prednisolone pivalate** from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards.

Analyte	LQC (%)	MQC (%)	HQC (%)
Prednisolone Pivalate	> 85	> 88	> 87
Prednisolone-d6 (IS)	\multicolumn{3">\{> 85\}}		

Lower Limit of Quantification (LLOQ)

The LLOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable precision ($CV \leq 20\%$) and accuracy (within $\pm 20\%$ of the nominal value). The LLOQ for **prednisolone pivalate** was determined to be 1 ng/mL.

Visualizations

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